Purity & Quality Control vs. Alternatives
Commercially available N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is supplied with a verified minimum purity of 95%, as confirmed by standard analytical methods . This specification is critical for researchers requiring a reliable starting material for multi-step syntheses, minimizing the need for additional purification steps and ensuring consistent reaction yields compared to custom-synthesized or less rigorously characterized alternatives . While a direct quantitative comparison of purity between this specific compound and all analogs is not feasible due to the proprietary nature of vendor data, the class-level inference is that a defined, high-purity standard for a chiral amine building block directly reduces experimental variability and improves the reproducibility of biological assays [1].
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% (as per vendor CoA) |
| Comparator Or Baseline | Custom-synthesized or non-specified analogs (purity often varies or is not certified) |
| Quantified Difference | Not quantifiable across all analogs; a baseline of >95% purity is established for this product. |
| Conditions | Commercial supply specification, as listed on Certificate of Analysis (CoA) and technical datasheet. |
Why This Matters
A guaranteed minimum purity specification reduces the risk of introducing unknown impurities that can confound structure-activity relationship (SAR) studies or lead to batch-to-batch variability in subsequent reactions.
- [1] J. Med. Chem. (2010). The Importance of Purity in Medicinal Chemistry: Impact of Impurities on Biological Assay Outcomes. (Class-level inference). View Source
